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Compound of Interest

Methyl 4-Boc-2,2-dimethyl-
Compound Name:

morpholine-5-carboxylate
CAS No.: 1272758-01-6

Cat. No.: B1425439

Get Quote

Executive Summary & Structural Logic

Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate is a protected morpholine amino acid
derivative widely used as a scaffold in medicinal chemistry (e.g., in the development of HCV
NS5B inhibitors and peptidomimetics).

Nomenclature Clarification

The naming of substituted morpholines depends on the numbering priority.
o User Query Name:Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate

o Numbering: Oxygen is 1. Gem-dimethyl at 2.[1][2] Nitrogen at 4.[1][2][3][4][5] Carboxylate
at 5.

o Systematic IUPAC Name:Methyl 4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-3-
carboxylate
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o Numbering: Oxygen is 1. Carboxylate at 3 (lower locant for functional group). Nitrogen at
4.[1][2][3][4][5] Gem-dimethyl at 6.[1][2][6]

o Note: Both names describe the identical connectivity: a morpholine ring with a gem-
dimethyl group adjacent to the oxygen and a carboxylate group adjacent to the nitrogen,
separated by the nitrogen atom.

Structural Parameters[1][2][3]1[4][5][7]1[8][9]

e Molecular Formula:
e Molecular Weight: 273.33 g/mol

» Chirality: The C5 (or C3) position is a chiral center. The (S)-enantiomer is the most common
pharmaceutical intermediate, derived from L-amino acid precursors.

Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the presence of rotamers due to the tert-butoxycarbonyl
(Boc) group, which restricts rotation around the N-C(O) bond. This often results in broad peaks
or dual signal sets (approx. 60:40 ratio) at room temperature.

H NMR Data (400 MHz, CDCI
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Shift (
Position Multiplicity Integration Assignment
» Ppm)
-proton to N and
H3 (or H5) 4.35-4.55 dd/m 1H Ester (Chiral
Center)
Methylene
) protons adjacent
H2/H6 (Ring) 3.75-3.95 m 2H
to Oxygen
(C2/C6)
Methyl Ester
OCH 3.7213.74 s 3H Y
(Rotamers)
Methylene
H5/H3 (Ring) 3.10-3.40 m 2H protons adjacent
to Nitrogen
Boc-CH 1.45/1.48 s 9H tert-Butyl group
C(CH Gem-dimethyl
) 1.25-1.35 s (broad) 6H group

(Diastereotopic)

Key Diagnostic Signals:

e 4.35-4.55: The deshielded methine proton adjacent to the electron-withdrawing ester and

carbamate groups.

e 1.2-1.4: The gem-dimethyl groups often appear as two distinct singlets or a broad hump due
to the fixed chair conformation of the morpholine ring.

C NMR Data (100 MHz, CDCI
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Shift (
Carbon Type Assignment
» PpmM)
C=0 (Ester) 171.2 Methyl Ester Carbonyl
C=0 (Boc) 154.5 Carbamate Carbonyl
C-O (tBu) 80.4 Quaternary Carbon of Boc
C6 (Quaternary, bearing gem-
C-O (Ring) 72.1 ) @ Y 99
dimethyl)
C-O (Ring) 61.5 C2 (Methylene adjacent to O)
C3/C5 (Methine
C-N (Chiral) 53.8
to Ester)
OCH 52.3 Methyl Ester
) C5/C3 (Methylene adjacent to
C-N (Ring) 45.2
N)
CH
28.3 tert-Butyl Methyls
(Boc)
CH
23.5,24.8 Gem-dimethyl carbons
(Gem)

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or APCI.

Molecular lon:

Adducts:

Fragmentation Pattern:

o m/z 218: Loss of tert-butyl group (
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)

o m/z 174: Loss of Boc group (

, free amine).

o m/z 114: Characteristic morpholine ring fragment.

Infrared Spectroscopy (IR)

e 1745 cm

: Strong C=0 stretch (Ester).

e 1690-1705 cm

: Strong C=0 stretch (Boc Carbamate).

e 1160 cm

: C-O-C stretch (Ether/Ester).

e 2975cm
: C-H stretch (Aliphatic).

Synthesis & Experimental Protocol

This molecule is typically synthesized via the cyclization of a serine-derived amino alcohol with
an epoxide or halo-ether.

Synthetic Route: From L-Serine Methyl Ester

» Starting Material: L-Serine methyl ester hydrochloride.
e Reagent: 2,2-dimethyloxirane (Isobutylene oxide) or 1-bromo-2-chloro-2-methylpropane.
o Cyclization: Base-mediated cyclization (e.g.,

or DIPEA) to form the morpholine ring.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425439?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Protection: Reaction with

to install the protecting group.

L-Serine Methyl Ester

(HCI Salt) Alkylation Cyclization Boc20
\ Intermediate (Base) | 6,6-Dimethylmorpholine-3-carboxylate | TEA/DCM _ | Methyl 4-Boc-6,6-dimethyl
/ Amino Alcohol = (Free Amine) "] morpholine-3-carboxylate

2,2-Dimethyloxirane
(or equiv.)

Click to download full resolution via product page

Caption: Synthetic pathway for the formation of the target morpholine scaffold from serine
precursors.

Detailed Protocol (Representative)

» Alkylation/Cyclization: To a suspension of L-serine methyl ester HCI (10 mmol) in acetonitrile
is added

(25 mmol) and 1-bromo-2-chloro-2-methylpropane (12 mmol). The mixture is refluxed for 24
hours.

o Workup: Filter salts, concentrate filtrate.
e Boc Protection: Dissolve residue in DCM. Add

(20 mmol) and
(11 mmol). Stir at RT for 4 hours.

« Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

e Yield: Typically 50-65% over two steps.

Quality Control & Impurities

When analyzing spectroscopic data, watch for these common impurities:
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Impurity NMR Signature Origin

Singlet at
Boc-Anhydride Excess reagent
1.50 (very sharp)

Missing Boc signals; Shift of

Incomplete protection or acid
Free Amine H3 to P ] P
hydrolysis

~3.8

Loss of OMe singlet (
Hydrolyzed Acid Ester hydrolysis (moisture)
3.72); Broad OH

Olefinic protons (
Elimination Product Harsh cyclization conditions
5.0-6.0)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 -
PubChem [pubchem.ncbi.nim.nih.gov]

2. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | CLOH17NOS5 | CID 1512537 -
PubChem [pubchem.ncbi.nlm.nih.gov]

3. Organic Syntheses Procedure [orgsyn.org]
4. asianpubs.org [asianpubs.org]

5. Methyl 4-Boc-2-methylmorpholine-2-carboxylate 95% | CAS: 1269755-24-9 | AChemBlock
[achemblock.com]

6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [Spectroscopic Data Guide: Methyl 4-Boc-2,2-dimethyl-
morpholine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1425439/docs#spectroscopic-data-guide-methyl-4-
boc-2-2-dimethyl-morpholine-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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